Sodium propan-2-olate

Catalog No.
S1900670
CAS No.
683-60-3
M.F
C3H8NaO
M. Wt
83.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium propan-2-olate

CAS Number

683-60-3

Product Name

Sodium propan-2-olate

IUPAC Name

sodium;propan-2-olate

Molecular Formula

C3H8NaO

Molecular Weight

83.08 g/mol

InChI

InChI=1S/C3H8O.Na/c1-3(2)4;/h3-4H,1-2H3;

InChI Key

AGZVMFHCESVRRI-UHFFFAOYSA-N

SMILES

CC(C)[O-].[Na+]

Canonical SMILES

CC(C)O.[Na]

Organic Synthesis

  • Deprotonation reactions

    Sodium propan-2-olate acts as a powerful base for deprotonation reactions in organic synthesis. Its strong basicity allows it to remove weakly acidic protons from various organic molecules, initiating further reactions. For instance, it can deprotonate terminal alkynes to generate acetylide anions, crucial intermediates in many synthetic pathways .

  • Claisen condensation

    This reaction involves the condensation of esters and ketones in the presence of a strong base like sodium propan-2-olate. It leads to the formation of β-keto esters, important precursors for various pharmaceuticals and natural products .

  • Aldol condensation

    Sodium propan-2-olate can also promote aldol condensation reactions, where an enolate ion derived from a carbonyl compound reacts with another carbonyl compound to form a β-hydroxycarbonyl compound. This versatile reaction is used to create complex carbon skeletons in organic molecules .

Polymerization Catalysis

  • Butadiene polymerization

    Sodium propan-2-olate serves as a catalyst for the polymerization of butadiene, a key monomer in the production of synthetic rubber. By coordinating with the butadiene molecule, it facilitates the formation of long polymer chains .

  • Ring-opening polymerization

    Certain research explores the use of sodium propan-2-olate as a catalyst for ring-opening polymerization reactions of cyclic monomers. This approach allows for the synthesis of customized polymers with specific properties .

Sodium propan-2-olate, also known as sodium isopropoxide, is an inorganic compound with the molecular formula C3H7NaO\text{C}_3\text{H}_7\text{NaO} and a molecular weight of approximately 82.08 g/mol. It appears as a crystalline solid that is typically yellow-brown in color and is highly reactive, particularly with moisture and water, which can lead to the evolution of sodium hydroxide and isopropyl alcohol upon contact. The compound is classified as a strong base and a potent nucleophile, making it valuable in various organic synthesis applications .

Sodium propan-2-olate is a strong base and can cause severe skin burns and eye damage upon contact. It is also flammable and reacts violently with water to form flammable hydrogen gas []. Therefore, proper personal protective equipment (PPE) should be worn when handling this compound.

  • Acute Toxicity: Studies suggest moderate to high acute oral and dermal toxicity in animals [].
  • Flammability: Flammable solid [].

  • Substitution Reactions: Acts as a nucleophile to replace halides or other leaving groups in organic molecules.
  • Elimination Reactions: Facilitates the formation of alkenes by inducing elimination reactions.
  • Condensation Reactions: Used in aldol condensations to produce β-hydroxy ketones or aldehydes.

The typical reaction conditions for these processes involve polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran, often requiring elevated temperatures for elimination reactions .

Sodium propan-2-olate can be synthesized through several methods:

  • Reaction with Sodium Metal: The traditional method involves reacting sodium metal with isopropyl alcohol under anhydrous conditions to avoid forming sodium hydroxide:
    2C3H7OH+2Na2C3H7ONa+H22\text{C}_3\text{H}_7\text{OH}+2\text{Na}\rightarrow 2\text{C}_3\text{H}_7\text{ONa}+\text{H}_2
    This method requires careful handling due to the reactivity of sodium metal.
  • Reaction with Sodium Hydroxide: A more industrially viable approach involves reacting sodium hydroxide with isopropyl alcohol:
    C3H7OH+NaOHC3H7ONa+H2O\text{C}_3\text{H}_7\text{OH}+\text{NaOH}\rightarrow \text{C}_3\text{H}_7\text{ONa}+\text{H}_2\text{O}
    This method is preferred for large-scale production due to its safety and scalability .

Sodium propan-2-olate has several applications across different fields:

  • Organic Synthesis: It serves as a strong base and nucleophile, facilitating various organic reactions including substitutions and condensations.
  • Catalysis: The compound acts as a catalyst in specific reactions, enhancing reaction rates without being consumed.
  • Intermediate Production: It is used in the synthesis of pharmaceuticals and agrochemicals, including intermediates for drugs like ibuprofen .

Studies on sodium propan-2-olate's interactions focus primarily on its reactivity with various substrates rather than direct biological interactions. Its strong basicity allows it to engage effectively with carbonyl compounds and other electrophiles, forming new alkoxide complexes that can further react to yield desired products. For instance, it can interact with iridium complexes containing carbonyl and phosphine ligands, leading to the formation of chelate complexes .

Sodium propan-2-olate shares similarities with several other alkoxides and bases. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Sodium ethoxideC₂H₅NaOUsed similarly as a strong base; less sterically hindered than sodium propan-2-olate.
Potassium tert-butoxideC₄H₉KOStrong base; more sterically hindered; used in similar reactions but less reactive than sodium propan-2-olate.
Lithium diisopropylamideC₈H₁₈LiNA very strong base used for deprotonation; different reactivity profile due to lithium cation.
Sodium methoxideCH₃NaOStrong base; similar applications but less sterically hindered than sodium propan-2-olate.

Uniqueness of Sodium Propan-2-Olate

Sodium propan-2-olate's uniqueness lies in its balance between nucleophilicity and steric hindrance compared to other alkoxides. Its ability to act effectively in both substitution and elimination reactions while being less reactive than smaller alkoxides makes it particularly useful in complex organic syntheses where selectivity is crucial .

The most fundamental approach to sodium propan-2-olate synthesis involves the direct reaction between sodium metal and isopropyl alcohol. This methodology represents the classical route for alkoxide preparation and operates through a single electron transfer mechanism [1] [2]. The reaction proceeds according to the balanced equation:

$$ 2\text{C}3\text{H}7\text{OH} + 2\text{Na} \rightarrow 2\text{C}3\text{H}7\text{ONa} + \text{H}_2 $$

This transformation constitutes a redox process where sodium metal in its zero oxidation state reduces the alcohol, displacing the hydroxyl hydrogen and generating diatomic hydrogen gas as a byproduct [3] [4]. The reaction mechanism involves the adsorption of alcohol molecules onto the sodium metal surface, followed by electron transfer from sodium to the oxygen-hydrogen bond, resulting in homolytic cleavage and formation of the alkoxide anion [5].

Mechanistic Considerations and Kinetic Factors

The reaction kinetics exhibit significant dependence on temperature and alcohol structure. Primary alcohols demonstrate the highest reactivity with alkali metals, followed by secondary alcohols such as isopropyl alcohol, while tertiary alcohols show minimal reactivity [6] [4]. The reaction rate increases substantially with temperature elevation, as evidenced by industrial applications operating at 80-85°C for optimal conversion rates .

Research findings indicate that isopropyl alcohol reacts more slowly with sodium compared to primary alcohols such as methanol or ethanol due to increased steric hindrance around the hydroxyl group [8] [9]. This slower reaction rate necessitates either extended reaction times at ambient temperature or moderate heating to achieve complete conversion within practical timeframes.

Reaction Conditions and Optimization Parameters

ParameterOptimal RangeAlternative ConditionsNotes
Temperature80-85°CRoom temperature (25°C)Higher temperatures prevent passivation
Reaction Time2 hours2-6 hours at ambientHeat reduces reaction time significantly [8]
AtmosphereInert (argon/nitrogen)Dry air acceptableMoisture must be excluded
SolventExcess isopropanolAnhydrous conditionsActs as both reactant and medium
Expected Yield90-95%85-95%Nearly quantitative conversion achievable

The reaction exhibits exothermic characteristics, releasing sufficient heat to potentially ignite the evolved hydrogen gas [4]. Consequently, appropriate safety measures including inert atmosphere conditions and controlled addition rates are essential for safe operation.

Passivation Phenomena and Mitigation Strategies

A significant challenge in direct synthesis involves surface passivation of sodium metal, particularly under ambient temperature conditions. The formation of a white coating on sodium surfaces has been observed during extended reaction periods, attributed to the accumulation of reaction products or trace impurities [8] [9]. This passivation layer impedes further reaction progress and reduces overall conversion efficiency.

Mitigation strategies include:

  • Temperature elevation: Operating at 80-85°C prevents passivation layer formation
  • Mechanical agitation: Continuous stirring disrupts surface films
  • Sodium pre-treatment: Removal of oxide layers through careful cleaning
  • Controlled atmosphere: Rigorous exclusion of moisture and oxygen [9]

Industrial Implementation Considerations

For large-scale production, the direct synthesis method offers several advantages including high atom economy, straightforward product isolation, and minimal waste generation . Industrial implementations typically employ continuous stirred tank reactors with precise temperature control and inert atmosphere maintenance. The evolved hydrogen gas can be captured and utilized as a valuable byproduct or energy source.

Alternative variations of this methodology include the reaction of sodium hydroxide with isopropyl alcohol, which proceeds at higher temperatures (100-150°C) but produces water as a byproduct, potentially complicating purification procedures . This route demonstrates lower yields (70-80%) compared to direct sodium metal reactions but offers advantages in terms of reagent handling and safety considerations.

Sodium Hydride-Mediated Deprotonation of Isopropyl Alcohol

Sodium hydride represents a highly effective and widely utilized reagent for the deprotonation of alcohols to generate alkoxides [10] [11]. This methodology operates through an acid-base mechanism rather than the redox pathway characteristic of sodium metal reactions, offering distinct advantages in terms of reaction control and product purity [12].

Fundamental Reaction Mechanism

The sodium hydride-mediated synthesis proceeds via a straightforward acid-base reaction:

$$ \text{C}3\text{H}7\text{OH} + \text{NaH} \rightarrow \text{C}3\text{H}7\text{ONa} + \text{H}_2 $$

Sodium hydride functions as an exceptionally strong base with the conjugate acid (dihydrogen) possessing a pKa value exceeding 40 [13]. This extreme basicity ensures complete and irreversible deprotonation of isopropyl alcohol, which exhibits a pKa of approximately 15 [10]. The reaction generates hydrogen gas as the sole byproduct, eliminating concerns about competing side reactions or product contamination.

Mechanistic Advantages and Selectivity

The deprotonation mechanism offers several distinct advantages over redox-based approaches:

  • Complete conversion: The large pKa difference ensures quantitative deprotonation [10]
  • Irreversible process: Hydrogen gas evolution drives the equilibrium to completion [13]
  • Selective reactivity: No competing reduction reactions occur [12]
  • Clean product formation: Absence of metal byproducts or complex mixtures [14]

Optimized Reaction Conditions

ParameterRecommended ConditionsAlternative ApproachJustification
NaH Equivalents1.1-1.2 equivalents1.0 equivalentExcess ensures complete reaction [15]
Solvent SystemAnhydrous THF/isopropanolPure isopropanolTHF improves solubility and heat dissipation [15]
Temperature0-25°CIce bath (0°C)Controls exothermic reaction [14] [16]
Addition RateSlow, dropwise additionPortionwise additionPrevents violent exothermic reaction [15]
Reaction Time1-2 hours2-4 hoursComplete hydrogen evolution [14]
AtmosphereInert (argon/nitrogen)Dry conditionsPrevents hydride hydrolysis [15]

Experimental Procedure and Safety Considerations

The reaction requires careful attention to safety protocols due to the highly reactive nature of sodium hydride [16] [15]. The standard procedure involves:

  • Solvent preparation: Anhydrous isopropyl alcohol or THF/isopropanol mixtures under inert atmosphere
  • Temperature control: Cooling to 0°C using ice bath to manage exothermic reaction
  • Gradual addition: Slow addition of sodium hydride powder to prevent violent reaction [15]
  • Monitoring: Observation of hydrogen gas evolution as reaction progress indicator
  • Completion assessment: Cessation of gas evolution indicates reaction completion [14]

Sodium hydride typically contains 60% active material dispersed in mineral oil, requiring consideration of this diluent in stoichiometric calculations [15]. The mineral oil generally does not interfere with subsequent reactions or purification procedures when present in small quantities.

Temperature Effects and Reaction Kinetics

The reaction rate exhibits strong temperature dependence, with higher temperatures accelerating the deprotonation process but also increasing the risk of violent reaction [16]. Optimal conditions maintain temperatures between 0-25°C to balance reaction rate with safety considerations [14] [15].

Research investigations have demonstrated that the reaction proceeds through a heterogeneous mechanism, with the solid sodium hydride surface playing a crucial role in the deprotonation process [15]. This surface-mediated mechanism explains the importance of stirring efficiency and particle size distribution in achieving optimal reaction rates.

Yield and Purity Considerations

Sodium hydride-mediated deprotonation typically achieves yields of 95-98% with high product purity [14] [15]. The clean reaction stoichiometry and absence of competing pathways contribute to these excellent results. Product purity generally exceeds 95% when proper anhydrous conditions are maintained throughout the reaction sequence.

Solvent Effects and Optimization

The choice of solvent system significantly influences reaction efficiency and product isolation. Pure isopropyl alcohol provides the simplest system but may suffer from solubility limitations and heat management challenges [15]. The addition of tetrahydrofuran improves sodium hydride solubility and facilitates heat dissipation, leading to more controlled reaction conditions [15].

Anhydrous conditions remain absolutely critical for successful sodium hydride reactions, as trace water rapidly hydrolyzes the hydride reagent, consuming active material and generating sodium hydroxide as an undesired byproduct [16] [13].

Industrial-Scale Production Techniques and Purification Protocols

The transition from laboratory-scale synthesis to industrial production of sodium propan-2-olate requires sophisticated engineering solutions to address scalability, safety, and economic considerations [17] [18]. Industrial methodologies must accommodate batch sizes ranging from hundreds of kilograms to multiple tons while maintaining product quality and operational safety standards.

Reactor Design and Engineering Considerations

Industrial-scale production employs specialized reactor configurations designed to handle the unique challenges associated with alkoxide synthesis [17]. Continuous stirred tank reactors (CSTR) represent the predominant choice for large-scale operations, offering advantages in heat management, mixing efficiency, and process control [18].

Scale CategoryReactor TypeBatch Size (kg)Temperature ControlResidence TimeTypical Yield (%)
Pilot ScaleSemi-batch10-100±1.5°C2-3 hours96-99
Small IndustrialBatch reactor100-500±1°C2-4 hours95-98
Large IndustrialContinuous CSTR500-2000±0.5°C1-2 hours98-99.5

Advanced Process Control Systems

Industrial operations incorporate sophisticated monitoring and control systems to ensure consistent product quality and operational safety [17]. These systems typically include:

  • Real-time temperature monitoring: Multiple temperature sensors throughout the reactor volume
  • Hydrogen gas flow measurement: Quantitative monitoring of reaction progress through gas evolution rates
  • Automated reagent addition: Precise control of sodium or sodium hydride addition rates
  • Atmosphere control: Continuous monitoring and maintenance of inert conditions [18]

Heat Management and Energy Integration

The exothermic nature of sodium propan-2-olate synthesis necessitates sophisticated heat management strategies [17]. Industrial reactors incorporate multi-zone cooling systems with precise temperature control to prevent reaction runaway while maintaining optimal reaction rates.

Energy integration opportunities include:

  • Heat recovery: Utilizing reaction exotherm for other process heating requirements
  • Hydrogen gas utilization: Capturing evolved hydrogen for fuel or chemical feedstock applications [18]
  • Solvent recovery: Implementing distillation systems for isopropanol recycling

Purification Methodologies and Product Specifications

Industrial purification protocols must achieve stringent quality specifications while maintaining economic viability [19] [20]. The primary purification challenges involve removal of unreacted starting materials, trace metal impurities, and residual solvents.

Crystallization-Based Purification

Crystallization represents the most widely employed purification technique for sodium propan-2-olate [19]. The process exploits the compound's crystalline nature and limited solubility in certain solvents to achieve purification through selective precipitation.

Optimized crystallization conditions:

  • Solvent selection: Non-polar solvents such as heptane or toluene for precipitation [21]
  • Temperature control: Controlled cooling rates to promote uniform crystal formation
  • Seeding strategies: Introduction of pure crystal nuclei to control particle size distribution
  • Residence time: Sufficient aging periods for complete crystallization [19]

Vacuum Distillation Techniques

For applications requiring ultra-high purity, vacuum distillation provides superior purification capabilities [22] [23]. Sodium propan-2-olate exhibits sufficient volatility under reduced pressure conditions to enable effective separation from non-volatile impurities.

Vacuum distillation parameters:

  • Operating pressure: 1-10 torr to reduce distillation temperature [23]
  • Temperature range: 150-200°C under vacuum conditions
  • Fractionation efficiency: Multiple theoretical plates for effective separation [20]
  • Product collection: Careful fraction collection to maximize purity [22]

Advanced Purification Protocols

Research developments have introduced novel purification approaches specifically designed for alkoxide materials [24] [22]. Adsorption-based methods utilizing specialized adsorbents can effectively remove trace metal impurities while preserving product integrity.

Adsorption purification features:

  • Selective adsorbents: Materials designed for specific impurity removal [22]
  • Continuous operation: Integration with production processes for inline purification
  • Regeneration capabilities: Adsorbent recycling to minimize waste generation [24]
  • High efficiency: Achievement of ultra-pure products exceeding 99.9% purity [22]

Quality Control and Analytical Methods

Industrial production requires comprehensive analytical protocols to ensure consistent product quality [25]. Standard analytical techniques include:

  • Quantitative NMR spectroscopy: Determination of product purity and identification of impurities
  • Inductively coupled plasma spectroscopy: Trace metal analysis for electronic grade applications [23]
  • Karl Fischer titration: Moisture content determination for anhydrous grade products
  • Thermal analysis: Melting point determination and thermal stability assessment [25]

Environmental and Safety Considerations

Industrial sodium propan-2-olate production must address significant environmental and safety challenges [18]. The reactive nature of alkoxides and the evolution of hydrogen gas require specialized safety systems and emergency response protocols.

Safety system components:

  • Hydrogen gas detection: Continuous monitoring for leak detection and explosion prevention
  • Emergency quenching systems: Rapid reaction termination capabilities using alcohols [16]
  • Explosion-proof equipment: Electrical systems rated for hydrogen atmospheres
  • Personnel protection: Specialized training and protective equipment for alkoxide handling [18]

Thermal Stability and Phase Transition Behavior

Sodium propan-2-olate demonstrates complex thermal behavior characterized by distinct stability regions and phase transitions. The compound exists as a crystalline solid at ambient temperatures with a melting point range of 70-75°C [1] [2] [3] [4]. The molecular formula C₃H₇NaO corresponds to a molecular weight of 82.08 g/mol [1] [2] [3] [4], with a density of 0.9 g/cm³ and refractive index of 1.409 [1] [2].

Thermal Stability Profile Analysis

The thermal stability of sodium propan-2-olate exhibits strong atmospheric dependence, with markedly different behavior under inert versus ambient conditions. Under inert atmosphere (argon or nitrogen), the compound maintains stability at room temperature but shows progressive thermal degradation above its melting point [5] [6]. Research on related sodium alkoxide compounds indicates that thermal decomposition typically follows first-order kinetics with respect to the alkoxide concentration [7].

Temperature Range (°C)Thermal BehaviorStability AssessmentAtmospheric Sensitivity
20-25Stable crystalline formHighModerate
70-75Melting point transitionModerateIncreased
75-100Enhanced molecular mobilityLowCritical
100-200Initial thermal decompositionVery LowSevere
>200Significant decompositionUnstableComplete breakdown

Phase Transition Characteristics

The primary phase transition occurs at the melting point (70-75°C), where the compound transitions from crystalline solid to liquid phase [1] [2] [3] [4]. This phase change is accompanied by increased molecular mobility and enhanced reactivity with atmospheric components, particularly moisture and carbon dioxide [5] [6]. The liquid phase exhibits significantly reduced thermal stability compared to the solid form, with thermal decomposition pathways becoming kinetically favorable above 100°C.

Thermal Decomposition Mechanisms

While specific thermal decomposition data for sodium propan-2-olate is limited [8], studies on analogous sodium alkoxide compounds reveal similar decomposition patterns. The thermal breakdown typically involves C-O bond cleavage and formation of various decomposition products including sodium carbonate, organic radicals, and volatile compounds [9]. The flash point of -19°C indicates high flammability and necessitates careful thermal management [1] [2] [3].

Solubility Profiles in Polar Aprotic Solvents

Sodium propan-2-olate exhibits excellent solubility in tetrahydrofuran (THF) [1] [2] [10] [11] [4], which serves as the primary solvent system for most synthetic applications. The solubility characteristics in polar aprotic solvents follow predictable trends based on dielectric constants and solvation capabilities.

Polar Aprotic Solvent Compatibility

The compound demonstrates high affinity for polar aprotic solvents due to its ionic nature and the ability of these solvents to effectively solvate the sodium cation while accommodating the propan-2-olate anion [12] [13] [14]. The solubility order follows the pattern: DMSO > DMF > Acetonitrile > THF, correlating with increasing dielectric constants and solvation power.

SolventDielectric ConstantSolubility AssessmentSolvation Mechanism
Tetrahydrofuran (THF)7.6SolubleOptimal balance of polarity and coordination
Dimethyl sulfoxide (DMSO)46.7High solubility expectedExcellent ionic solvation
Dimethylformamide (DMF)36.7High solubility expectedStrong dipolar interactions
Acetonitrile38.3Moderate solubility expectedModerate solvation capacity

Solvent Selection Criteria

Tetrahydrofuran remains the preferred solvent due to its demonstrated compatibility, moderate dielectric constant (7.6), and ability to form stable solutions without competing reactions [12] [15]. The solvent's aprotic nature prevents protonation reactions that could lead to decomposition, while its coordinating ability provides adequate solvation of the sodium cation.

Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are expected to provide superior solubility based on their higher dielectric constants (46.7 and 36.7, respectively) [12] [16] [17] [18] [15]. These solvents excel at dissolving ionic compounds and are particularly effective for sodium-containing species [16] [19]. However, their use may be limited by potential side reactions or stability concerns at elevated temperatures.

Solubility Limitations

Sodium propan-2-olate shows limited solubility in isopropanol (≤2 wt%) [14], primarily due to the common ion effect where the propan-2-olate anion concentration is already elevated. This phenomenon is typical for alkoxide salts in their corresponding alcohols and represents a fundamental thermodynamic limitation rather than a kinetic barrier.

Hydrolytic Sensitivity and Moisture Reactivity Kinetics

Sodium propan-2-olate exhibits significant hydrolytic sensitivity with a rating of 7, indicating slow reaction with moisture and water [1] [2] [20]. The compound is classified as air and moisture sensitive, requiring stringent storage conditions under inert atmosphere [20] [4] [21].

Hydrolysis Reaction Mechanism

The primary hydrolysis reaction follows a nucleophilic substitution mechanism where water attacks the alkoxide carbon-oxygen bond:

C₃H₇ONa + H₂O → NaOH + C₃H₇OH

This reaction produces sodium hydroxide as the primary inorganic product and propan-2-ol as the organic product . The reaction rate is first-order with respect to the alkoxide concentration and shows strong temperature dependence [7].

Kinetic Characteristics

The hydrolysis kinetics exhibit slow to moderate rates at ambient conditions [1] [20] [4], with reaction rates increasing significantly with temperature [5] [6]. The activation energy for the hydrolysis process has not been specifically determined for sodium propan-2-olate, but analogous alkoxide compounds show activation energies in the range of 40-80 kJ/mol for similar hydrolysis reactions [7].

ParameterValue/DescriptionKinetic Implications
Hydrolytic Sensitivity Rating7 (slow moisture reaction)Manageable under controlled conditions
Reaction OrderFirst-order in alkoxidePredictable concentration dependence
Temperature DependenceSignificant increase with TCritical for storage temperature control
MechanismNucleophilic substitutionWater attack on C-O bond

Environmental Decomposition Pathways

Beyond direct hydrolysis, sodium propan-2-olate undergoes progressive decomposition in air through reaction with atmospheric carbon dioxide [23] [24] [25]. This pathway involves initial formation of sodium propyl carbonate intermediates, which subsequently decompose to yield sodium carbonate (Na₂CO₃) as the final inorganic product:

C₃H₇ONa + CO₂ → intermediates → Na₂CO₃

Moisture Protection Strategies

Effective moisture protection requires storage under inert atmosphere (argon or nitrogen) in sealed containers with minimal relative humidity exposure [4] [21]. The compound should be stored at ambient temperatures with rigorous exclusion of moisture and carbon dioxide [26] [20]. Karl Fischer analysis has demonstrated that even minimal water absorption leads to measurable degradation [26], emphasizing the importance of absolute moisture exclusion.

Storage and Handling Recommendations

Optimal preservation of sodium propan-2-olate requires implementation of comprehensive moisture exclusion protocols. Dry storage in sealed containers under inert gas represents the minimum acceptable standard [4] [21], with additional considerations for temperature control and atmospheric purity. The compound's sensitivity to both moisture and carbon dioxide necessitates use of high-purity inert gases and regular monitoring of storage atmosphere composition.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

83.04728416 g/mol

Monoisotopic Mass

83.04728416 g/mol

Heavy Atom Count

5

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (16.67%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H228 (83.33%): Flammable solid [Danger Flammable solids];
H251 (66.67%): Self-heating;
may catch fire [Danger Self-heating substances and mixtures];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (16.67%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H351 (16.67%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

683-60-3

General Manufacturing Information

2-Propanol, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-16-2023

Explore Compound Types